molecular formula C15H9F2NO2 B6315201 N-(2,5-Difluorobenzyl)phthalimide CAS No. 153561-69-4

N-(2,5-Difluorobenzyl)phthalimide

Cat. No. B6315201
CAS RN: 153561-69-4
M. Wt: 273.23 g/mol
InChI Key: HMPFKRRLUVOCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Difluorobenzyl)phthalimide (DFBP) is an important organic compound that is widely used in synthetic organic chemistry for a variety of purposes. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an ideal candidate for many different applications, including in the field of scientific research.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)phthalimide (this compound) is not well understood. However, it is known that it is a powerful inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It is thought that the fluoro group in the molecule binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound (this compound) are not well understood. However, it is known that it is a powerful inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,5-Difluorobenzyl)phthalimide (this compound) is an ideal candidate for use in lab experiments due to its high purity and low cost. It is also easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

N-(2,5-Difluorobenzyl)phthalimide (this compound) has a wide range of potential applications in the field of scientific research. In the future, it could be used to synthesize more potent and selective inhibitors of enzymes and receptors, as well as to develop new compounds with improved pharmacological properties. Additionally, it could be used to study the mechanisms of action of various drugs and to develop new therapeutic agents. Finally, it could be used to synthesize compounds with improved solubility, stability, and bioavailability.

Synthesis Methods

The synthesis of N-(2,5-Difluorobenzyl)phthalimide (this compound) is a straightforward process that involves the reaction of 2,5-difluorobenzaldehyde with phthalimide in the presence of a base such as sodium hydroxide. The reaction proceeds in aqueous solution at room temperature and produces a yellowish-white solid. The product is then isolated and purified by recrystallization from methanol.

Scientific Research Applications

N-(2,5-Difluorobenzyl)phthalimide (this compound) is a useful reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also widely used in the field of scientific research, where it is used to synthesize compounds for various studies, such as those involving enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. For example, it has been used to synthesize inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPFKRRLUVOCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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